molecular formula C20H16O4 B14406048 (9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one

(9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one

Cat. No.: B14406048
M. Wt: 320.3 g/mol
InChI Key: FQJWJVVPWKZWSG-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one is a complex organic compound with a unique structure that includes a fluoranthene core substituted with hydroxyethylidene and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:

    Formation of the Fluoranthene Core: This can be achieved through cyclization reactions involving aromatic precursors.

    Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.

    Addition of Hydroxyethylidene Group: This step may involve aldol condensation or similar reactions to introduce the hydroxyethylidene moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthene carboxylic acids, while reduction could produce ethyl-substituted fluoranthenes.

Scientific Research Applications

(9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one involves its interaction with specific molecular targets and pathways. The hydroxyethylidene group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The methoxy groups may influence the compound’s solubility and membrane permeability, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one: shares structural similarities with other fluoranthene derivatives, such as:

Uniqueness

The unique combination of hydroxyethylidene and methoxy groups in this compound imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

(9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one

InChI

InChI=1S/C20H16O4/c1-10(21)13-8-14-15(9-18(13)22)12-4-5-19(24-3)17-7-11(23-2)6-16(14)20(12)17/h4-9,21H,1-3H3/b13-10-

InChI Key

FQJWJVVPWKZWSG-RAXLEYEMSA-N

Isomeric SMILES

C/C(=C/1\C=C2C3=CC(=CC4=C(C=CC(=C34)C2=CC1=O)OC)OC)/O

Canonical SMILES

CC(=C1C=C2C3=CC(=CC4=C(C=CC(=C34)C2=CC1=O)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.